molecular formula C24H28N2O3 B12038872 N-(2,5-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-(2,5-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12038872
M. Wt: 392.5 g/mol
InChI Key: XYKOAYLTAVWVBD-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-1-HEXYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that makes it valuable for various scientific research applications. This compound is known for its potential antimicrobial properties and has been studied for its effectiveness against multidrug-resistant pathogens .

Preparation Methods

The synthesis of N-(2,5-DIMETHYLPHENYL)-1-HEXYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves several steps. One common method includes the reaction of 2,5-dimethylphenyl isocyanate with a suitable amine under controlled conditions. The reaction typically requires a polar solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) and may involve catalysts to enhance the reaction rate . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(2,5-DIMETHYLPHENYL)-1-HEXYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-1-HEXYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-1-HEXYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. It is believed to bind to proteins and enzymes, altering their function and inhibiting the growth of pathogens. The compound may also interfere with cellular pathways, leading to the disruption of essential biological processes .

Comparison with Similar Compounds

N-(2,5-DIMETHYLPHENYL)-1-HEXYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-(2,5-DIMETHYLPHENYL)-1-HEXYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE lies in its specific molecular structure, which provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C24H28N2O3/c1-4-5-6-9-14-26-20-11-8-7-10-18(20)22(27)21(24(26)29)23(28)25-19-15-16(2)12-13-17(19)3/h7-8,10-13,15,27H,4-6,9,14H2,1-3H3,(H,25,28)

InChI Key

XYKOAYLTAVWVBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)C)C)O

Origin of Product

United States

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